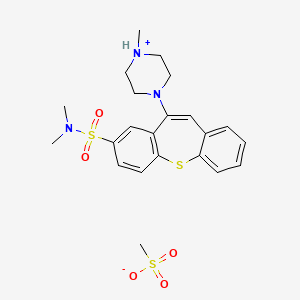

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate

Description

This compound (CAS 51723-68-3) is a dibenzo[b,f]thiepine derivative with a sulfonamide group at position 2, a dimethyl substituent on the sulfonamide nitrogen, and a 4-methylpiperazinyl group at position 11. The methanesulfonate counterion enhances solubility and stability. The molecular structure includes a sulfur atom in the seven-membered thiepine ring, distinguishing it from oxepine or oxazepine analogs.

Properties

CAS No. |

51723-72-9 |

|---|---|

Molecular Formula |

C22H29N3O5S3 |

Molecular Weight |

511.7 g/mol |

IUPAC Name |

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)benzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate |

InChI |

InChI=1S/C21H25N3O2S2.CH4O3S/c1-22(2)28(25,26)17-8-9-21-18(15-17)19(24-12-10-23(3)11-13-24)14-16-6-4-5-7-20(16)27-21;1-5(2,3)4/h4-9,14-15H,10-13H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

UGIZLVADHJITRT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate typically involves multiple steps:

Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin structure. Common reagents include sulfur-containing compounds and aromatic precursors.

Sulfonamide Formation:

N,N-Dimethylation: The dimethylation of the nitrogen atoms is carried out using methylating agents such as methyl iodide or dimethyl sulfate.

Piperazine Substitution: The final step involves the substitution of the piperazine ring, which is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Substitution: The aromatic rings in the dibenzo(b,f)thiepin core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the dibenzo(b,f)thiepin core.

Scientific Research Applications

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and the sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

Table 1: Structural and Molecular Comparison

Key Structural Differences :

- Heteroatom in Ring :

- Thiepine (S) in the target compound vs. thiazepine (S and N) in Clotiapine/Metiapine vs. oxazepine (O and N) in Loxapine.

- The sulfur in thiepine may enhance lipophilicity compared to oxygen in oxazepine, affecting blood-brain barrier penetration.

- Substituents :

- Target compound: Sulfonamide group (electron-withdrawing) vs. chloro (Clotiapine) or methyl (Metiapine) substituents.

- Methanesulfonate counterion in the target compound improves aqueous solubility, unlike neutral forms of Clotiapine or Metiapine.

Pharmacological and Toxicological Comparisons

Table 2: Activity and Toxicity Data

- Mechanistic Insights :

- Clotiapine and Loxapine act as multi-receptor antagonists, while the target compound’s sulfonamide group may introduce unique binding interactions (e.g., carbonic anhydrase inhibition or GABA modulation).

- The dimethyl group on the sulfonamide in the target compound could reduce metabolic degradation compared to halogenated analogs like Clotiapine.

Biological Activity

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound belongs to a class of drugs known for their ability to inhibit bacterial growth and has been explored for its role in cancer therapy.

Chemical Structure

The compound features a complex structure characterized by:

- A dibenzo[b,f]thiepin core

- A sulfonamide functional group

- Dimethyl and piperazine substituents

This structural arrangement is crucial for its biological efficacy and interactions with various biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antimicrobial properties primarily through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to the disruption of folate production essential for bacterial DNA synthesis .

- Inhibition of Dihydropteroate Synthase : The compound competes with PABA, inhibiting the enzyme responsible for synthesizing dihydrofolate.

- Bacteriostatic Effect : This inhibition results in a bacteriostatic effect rather than bactericidal, meaning it stops bacterial growth without killing the bacteria outright.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dibenzo(b,f)thiepin derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies and Findings

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) at concentrations as low as 36 µM .

- Gene Expression Modulation : The compound altered the expression of key genes involved in apoptosis (BCL-2 and BAX) and cell cycle regulation (P53 and P21). Specifically, it increased the BAX/BCL-2 ratio, promoting apoptosis .

- Wound Healing Assays : These assays indicated that the compound inhibited cell migration, further supporting its potential as an anticancer agent by hindering metastasis .

Comparative Biological Activity Table

| Activity Type | Compound Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Dibenzo(b,f)thiepin derivative | Varies | Inhibition of dihydropteroate synthase |

| Anticancer | Dibenzo(b,f)thiepin derivative | 36 | Induction of apoptosis via BAX/BCL-2 modulation |

| Cytotoxicity | Dibenzo(b,f)thiepin derivative | >100 | Non-toxic to normal cells at therapeutic concentrations |

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of Dibenzo(b,f)thiepin-2-sulfonamide?

The synthesis typically involves reacting 2-thiocarbamido-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with substituted isothiocyanates in a 50% acetone-ethanol medium under reflux for 4–6 hours. The choice of substituents (e.g., methyl, phenyl, p-tolyl) impacts yield and purity, with optimized conditions achieving yields of 65–85% depending on steric and electronic effects .

Q. How can structural integrity and purity of the compound be validated?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm functional groups (e.g., sulfonamide, piperazinyl) and mass spectrometry (MS) for molecular weight verification. Chromatographic techniques (HPLC, TLC) should monitor reaction progress and purity (>95% recommended for pharmacological studies) .

Q. What are the key physicochemical properties to prioritize during characterization?

Focus on solubility (in polar solvents like DMSO or ethanol), thermal stability (via differential scanning calorimetry), and partition coefficients (logP) to predict bioavailability. Evidence from analogous compounds suggests logP values between 2.1–3.5 correlate with enhanced membrane permeability .

Advanced Research Questions

Q. How can low yields in derivatives with bulky substituents (e.g., t-butyl) be mitigated?

Steric hindrance from bulky groups reduces reaction efficiency. Strategies include:

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:

Q. What experimental design is recommended for environmental stability studies?

Follow frameworks like Project INCHEMBIOL :

- Phase 1: Determine hydrolysis/photolysis rates under controlled lab conditions (pH 7–9, UV exposure).

- Phase 2: Assess biodegradation using OECD 301F (aqueous media) or soil microcosm models.

- Phase 3: Model environmental fate using software like EPI Suite to predict partition coefficients (e.g., logKow) and persistence .

Q. How to optimize substituents for enhanced pharmacological activity?

Use a structure-activity relationship (SAR) approach:

- Step 1: Synthesize derivatives with electron-withdrawing (e.g., p-chlorophenyl) or donating (e.g., p-tolyl) groups .

- Step 2: Screen for target binding (e.g., dopamine D2 receptors via radioligand assays) .

- Step 3: Apply computational docking (AutoDock Vina) to predict binding affinities and guide further modifications .

Methodological Challenges and Solutions

Q. How to address poor solubility in in vivo studies?

- Formulation: Use cyclodextrin-based carriers or lipid nanoparticles .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .

Q. What statistical methods are suitable for analyzing dose-dependent toxicity data?

- Apply nonlinear regression models (e.g., probit analysis) for LD50 determination.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare toxicity across derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting results in receptor selectivity profiles?

- Potential Cause: Off-target interactions due to structural similarity to endogenous ligands.

- Resolution: Perform competitive binding assays with a panel of receptors (e.g., serotonin 5-HT2A, adrenergic α1) .

- Validation: Use knockout animal models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.